![molecular formula C6H14O3S B1617294 Pentan-3-yl methanesulfonate CAS No. 4358-72-9](/img/structure/B1617294.png)
Pentan-3-yl methanesulfonate
Overview
Description
Pentan-3-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 . It is commonly used in the synthesis of other compounds.
Molecular Structure Analysis
The IUPAC name for Pentan-3-yl methanesulfonate is 1-ethylpropyl methanesulfonate . Its InChI code is 1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
Pentan-3-yl methanesulfonate is a liquid at room temperature .Scientific Research Applications
Solvent Reorganization in Hydrolysis : A study on the hydrolysis of methanesulfonates, including Pentan-3-yl methanesulfonate derivatives, revealed the solvent's significant role in the reaction mechanism. This research contributes to understanding solvent effects in organic reactions (Inomoto, Robertson, & Sarkis, 1969).
Synthesis of Labeled Methanesulfonates : Research on the synthesis of isotopically labeled methanesulfinic and methanesulfonic acids, which are related to Pentan-3-yl methanesulfonate, provided methods suitable for high specific activity preparations and larger scale preparations (Feil, Huwe, Dulik, & Fenselaum, 1988).
Photochemical Reactions : A study on the unexpected solid-state photochemistry of a ketone derivative of Pentan-3-yl methanesulfonate indicated unique intramolecular photocycloaddition reactions, highlighting the compound's potential in photochemical applications (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).
Gas-Phase Pyrolysis of Pentane Isomers : Research on the high-temperature pyrolysis of pentane isomers, closely related to Pentan-3-yl methanesulfonate, provided insights into the formation of various hydrocarbons, crucial for chemical kinetic mechanisms of larger hydrocarbons (Sajid, Javed, & Farooq, 2016).
CO2 Capture from Methane : A study investigated the performance of membranes in CO2 capture from methane, considering the effects of heavy hydrocarbons like pentane. This is relevant to understanding how compounds similar to Pentan-3-yl methanesulfonate interact in such processes (Jusoh, Lau, Shariff, & Yeong, 2014).
Microbial Metabolism of Methanesulfonic Acid : Research on the microbial metabolism of methanesulfonic acid, which is structurally related to Pentan-3-yl methanesulfonate, explored its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Hydrogenation of Amides to Amines : A study on the hydrogenation of amides in the presence of methanesulfonic acid (MSA) found that MSA can produce secondary and tertiary amines, indicating the potential of using MSA-related compounds in catalytic reactions (Coetzee et al., 2013).
Vibrational Spectroscopy of Metal Methanesulfonates : Research utilizing vibrational spectroscopy to investigate metal methanesulfonates, including those similar to Pentan-3-yl methanesulfonate, provided insights into the coordination modes of the methanesulfonate ion (Parker & Zhong, 2018).
Safety And Hazards
Pentan-3-yl methanesulfonate is classified as a dangerous substance. It is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using explosion-proof electrical, ventilating, and lighting equipment .
properties
IUPAC Name |
pentan-3-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNHFAHRAJPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963051 | |
Record name | Pentan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentan-3-yl methanesulfonate | |
CAS RN |
4358-72-9 | |
Record name | 3-Pentanol, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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